molecular formula C9H4BrClFNO B12847714 4-Bromo-5-chloro-2-fluorobenzoylacetonitrile

4-Bromo-5-chloro-2-fluorobenzoylacetonitrile

Cat. No.: B12847714
M. Wt: 276.49 g/mol
InChI Key: NVIYWRCFFQYDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloro-2-fluorobenzoylacetonitrile is an organic compound with the molecular formula C9H3BrClFN It is a derivative of benzoylacetonitrile, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-fluorobenzoylacetonitrile typically involves multi-step organic reactions. One common method starts with the bromination, chlorination, and fluorination of benzoylacetonitrile. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperatures and solvents to ensure selective substitution on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the starting materials are reacted in reactors equipped with temperature and pressure controls. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to achieve the desired compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-fluorobenzoylacetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-5-chloro-2-fluorobenzoylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-2-fluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.

    4-Bromo-2-fluorobenzoyl chloride: Similar in structure but with a chloride group instead of a nitrile group.

Uniqueness

4-Bromo-5-chloro-2-fluorobenzoylacetonitrile is unique due to the specific combination of bromine, chlorine, and fluorine substitutions on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C9H4BrClFNO

Molecular Weight

276.49 g/mol

IUPAC Name

3-(4-bromo-5-chloro-2-fluorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H4BrClFNO/c10-6-4-8(12)5(3-7(6)11)9(14)1-2-13/h3-4H,1H2

InChI Key

NVIYWRCFFQYDBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.